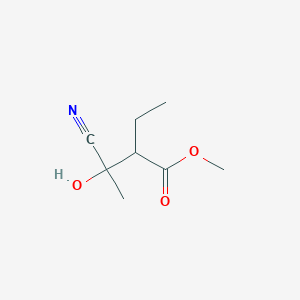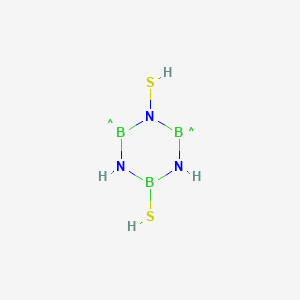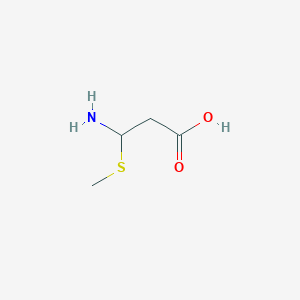
Propanoic acid, 3-amino-3-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-amino-3-(methylthio)- is an organic compound with the molecular formula C4H9NO2S It is a derivative of propanoic acid, where the hydrogen atom at the third carbon is replaced by an amino group and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-amino-3-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 3-chloropropanoic acid with methylthiolate anion, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride to generate the methylthiolate anion.
Industrial Production Methods
Industrial production of propanoic acid, 3-amino-3-(methylthio)- may involve the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their environmental friendliness and cost-effectiveness. For instance, genetically engineered microorganisms can be employed to produce the compound from renewable resources through metabolic engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-amino-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, acid anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
Propanoic acid, 3-amino-3-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways involving sulfur-containing amino acids.
Industry: The compound can be used in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-amino-3-(methylthio)- involves its interaction with specific molecular targets and pathways. The amino and methylthio groups allow the compound to participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For example, the compound may inhibit enzymes involved in sulfur metabolism by binding to their active sites and blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 3-(methylthio)-: Lacks the amino group, making it less versatile in terms of chemical reactivity.
Propanoic acid, 3-amino-: Lacks the methylthio group, reducing its hydrophobic interactions.
Butanoic acid, 3-amino-3-(methylthio)-: Has an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness
Propanoic acid, 3-amino-3-(methylthio)- is unique due to the presence of both an amino group and a methylthio group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
824424-68-2 |
|---|---|
Formule moléculaire |
C4H9NO2S |
Poids moléculaire |
135.19 g/mol |
Nom IUPAC |
3-amino-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H9NO2S/c1-8-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) |
Clé InChI |
HXFAIJGVPHVXHO-UHFFFAOYSA-N |
SMILES canonique |
CSC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


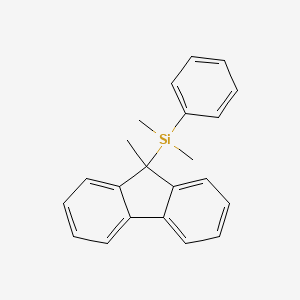
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
![1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride](/img/structure/B14204834.png)
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
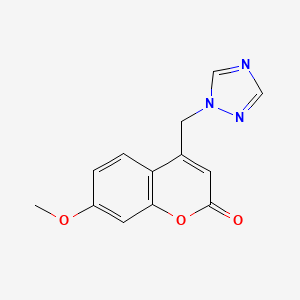

![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
